5-bromo-2-chloro-N-(1-cyanocyclobutyl)benzamide
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Description
“5-bromo-2-chloro-N-(1-cyanocyclobutyl)benzamide” is a chemical compound . The molecular formula of this compound is C12H10BrClN2O .
Molecular Structure Analysis
The molecular structure of “5-bromo-2-chloro-N-(1-cyanocyclobutyl)benzamide” can be represented by the SMILES string: c1cc(c(cc1Br)C(=O)NC2(CCC2)C#N)Cl . This indicates that the compound contains a benzamide group with bromine and chlorine substituents, and a cyclobutyl group with a nitrile substituent .Physical And Chemical Properties Analysis
The average mass of “5-bromo-2-chloro-N-(1-cyanocyclobutyl)benzamide” is 313.578 Da, and the monoisotopic mass is 311.966492 Da .Scientific Research Applications
1. Rufinamide Synthesis and Green Chemistry
Rufinamide, an antiepileptic drug, is synthesized using a compound structurally similar to 5-bromo-2-chloro-N-(1-cyanocyclobutyl)benzamide. A recent study focused on the life cycle assessment of rufinamide synthesis, emphasizing the application of green chemistry principles and process optimizations, including the use of chlorides instead of bromides for azide formation (Ott, Borukhova, & Hessel, 2016).
2. Novel Heterocyclic Compounds Synthesis
Research has explored the synthesis of new heterocyclic compounds involving reactions with molecules similar to 5-bromo-2-chloro-N-(1-cyanocyclobutyl)benzamide. For instance, a study reported the unexpected reactivity of o-nitrosophenol with alkyl bromides, leading to the formation of benzoxazoles and benzoxazines (Yao & Huang, 2010).
3. Benzamide Riboside in Cancer Research
Benzamide riboside, structurally related to 5-bromo-2-chloro-N-(1-cyanocyclobutyl)benzamide, has been studied for its anticancer properties. It inhibits inosine 5'-monophosphate dehydrogenase, impacting the biosynthesis of guanylates in tumor cells. This compound has shown significant activity against human tumor cell lines (Jäger, Salamon, & Szekeres, 2002).
4. Antiarrhythmic Activity of Benzamides
Research into benzamides, which are chemically related to 5-bromo-2-chloro-N-(1-cyanocyclobutyl)benzamide, has revealed their potential in developing antiarrhythmic drugs. Studies have synthesized and evaluated the antiarrhythmic activity of various benzamide derivatives in animal models (Banitt, Bronn, Coyne, & Schmid, 1977).
5. Novel Benzofuran Analogues
The reaction of compounds like 5-bromo-2-chloro-N-(1-cyanocyclobutyl)benzamide with other chemicals has been studied to create new benzofuran analogues with potential pharmacological applications. These compounds have shown antimicrobial and other biological activities in preliminary screenings (Parameshwarappa, Basawaraj, & S.Sangapure, 2008).
properties
IUPAC Name |
5-bromo-2-chloro-N-(1-cyanocyclobutyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClN2O/c13-8-2-3-10(14)9(6-8)11(17)16-12(7-15)4-1-5-12/h2-3,6H,1,4-5H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVAPNVUTINQAOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)C2=C(C=CC(=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-chloro-N-(1-cyanocyclobutyl)benzamide |
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